molecular formula C20H17Cl2NO2 B2854658 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 338965-60-9

3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2854658
CAS No.: 338965-60-9
M. Wt: 374.26
InChI Key: KREBYROKDFVKBY-UHFFFAOYSA-N
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Description

  • Reagents and Conditions: The benzyloxy intermediate is then subjected to alkylation with 3,4-dichlorobenzyl chloride.

  • Conditions: Use of a strong base like NaH to deprotonate and facilitate the substitution reaction.

  • Product: 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Industrial Production Methods

In an industrial setting, the production of this compound could be scaled up by optimizing the reaction conditions, solvent recovery systems, and purification techniques like crystallization or column chromatography to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps to incorporate the benzyloxy, dichlorobenzyl, and pyridinone functionalities. Here is a general route:

  • Step 1: Synthesis of the Pyridinone Core

    • Starting Material: 2-methyl-4-pyridinone

    • Reagents and Conditions: The synthesis begins with the formation of the pyridinone core via condensation reactions.

    • Product: Intermediate pyridinone compound

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: The benzyloxy group can be oxidized under specific conditions using reagents like PCC (Pyridinium chlorochromate).

  • Reduction: The carbonyl group in the pyridinone can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride).

  • Substitution: Halogenation or nucleophilic substitution at the dichlorobenzyl site can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: PCC, KMnO4 (potassium permanganate)

  • Reduction Reagents: NaBH4, LiAlH4 (lithium aluminium hydride)

  • Substitution Reagents: Various nucleophiles under basic conditions

Major Products Formed

  • Oxidation Products: Benzyloxy ketones or aldehydes

  • Reduction Products: Benzyloxy alcohols

  • Substitution Products: Varied substituted products depending on the nucleophile used

Scientific Research Applications

3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is widely used in:

  • Chemistry: As an intermediate in the synthesis of more complex organic molecules.

  • Biology: For probing enzyme-substrate interactions due to its structural specificity.

  • Medicine: Potential therapeutic agent in drug discovery programs targeting specific enzymes or receptors.

  • Industry: As a precursor for materials with advanced functionalities like polymers or catalysts.

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with specific molecular targets. The benzyloxy and dichlorobenzyl groups facilitate binding to proteins or enzymes, thereby affecting biological pathways. It could inhibit or activate enzymes by either competitive or allosteric mechanisms, impacting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenoxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

  • 3-(benzyloxy)-1-(2,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Unique Features

  • Structural Uniqueness: The specific placement of the benzyloxy and dichlorobenzyl groups offers a distinct spatial arrangement, influencing its reactivity and interaction with biological molecules.

  • Reactivity: The combination of these groups makes it highly reactive in synthetic chemistry, offering pathways to create diverse derivatives.

This detailed overview should cover the primary aspects of 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone, from its synthesis to its applications and reactivity

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c1-14-20(25-13-15-5-3-2-4-6-15)19(24)9-10-23(14)12-16-7-8-17(21)18(22)11-16/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREBYROKDFVKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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